molecular formula C21H30N2O6 B12317031 (S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid

(S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B12317031
M. Wt: 406.5 g/mol
InChI Key: ZTJBISISEKLNRJ-UHFFFAOYSA-N
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Description

N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is a synthetic organic compound that features a piperidine ring, an aspartic acid moiety, and a benzyl ester group. This compound is often used in the field of medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER typically involves multiple steps:

    Protection of Piperidine: The piperidine ring is protected using a tert-butyloxycarbonyl (BOC) group.

    Aspartic Acid Derivatization: L-aspartic acid is converted into its benzyl ester form.

    Coupling Reaction: The protected piperidine and benzyl ester of L-aspartic acid are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Reagents like NaOH (sodium hydroxide) or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or acids.

Scientific Research Applications

N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: Potential use in drug development and design.

    Industry: Used in the synthesis of complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BOC-PIPERIDIN-4-YL)-L-GLUTAMIC ACID-4-BENZYL ESTER
  • N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-METHYL ESTER

Uniqueness

The uniqueness of N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)22-17(19(25)26)13-18(24)28-14-15-7-5-4-6-8-15/h4-8,16-17,22H,9-14H2,1-3H3,(H,25,26)

InChI Key

ZTJBISISEKLNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(CC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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